3-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Description
This compound is a synthetic small molecule featuring a quinazolin-4-one core substituted with a 7-methoxy group and a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized at the 1-position with a (4-fluorophenyl)methanesulfonyl group, contributing to its unique electronic and steric properties. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-30-19-6-7-20-21(12-19)24-15-25(22(20)27)13-16-8-10-26(11-9-16)31(28,29)14-17-2-4-18(23)5-3-17/h2-7,12,15-16H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDLHTSUQOXBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
Key Observations :
- The quinazolinone core in the target compound is distinct from the triazolone cores in analogues from and . Quinazolinones are more commonly associated with kinase inhibition (e.g., EGFR inhibitors), whereas triazolones are prevalent in antifungal agents (e.g., fluconazole derivatives) .
- Replacing the acetyl group in the triazolone analogue with a methanesulfonyl group in the target compound may enhance metabolic stability due to sulfonyl’s resistance to esterase cleavage .
Substituent Effects on Pharmacokinetics
- Methanesulfonyl vs. Sulfonamide : The target’s methanesulfonyl group differs from sulfonamide derivatives in and (e.g., 1312592-96-3). Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
